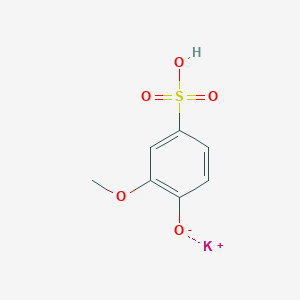

Potassium 2-methoxy-4-sulfophenolate

Description

Potassium 2-methoxy-4-sulfophenolate (CAS RN: 16241-25-1), also known as Potassium Guaiacolsulfonate, is a potassium salt derived from 4-hydroxy-3-methoxybenzenesulfonic acid. Its molecular formula is C₇H₇KO₅S, and it features a sulfonate group (-SO₃⁻), a methoxy (-OCH₃) substituent, and a phenolate moiety. Historically, guaiacolsulfonates have been explored for pharmaceutical applications, such as expectorants, due to their solubility and ionic properties .

Properties

Molecular Formula |

C7H7KO5S |

|---|---|

Molecular Weight |

242.29 g/mol |

IUPAC Name |

potassium;2-methoxy-4-sulfophenolate |

InChI |

InChI=1S/C7H8O5S.K/c1-12-7-4-5(13(9,10)11)2-3-6(7)8;/h2-4,8H,1H3,(H,9,10,11);/q;+1/p-1 |

InChI Key |

QFRKWSPTCBGLSU-UHFFFAOYSA-M |

Canonical SMILES |

COC1=C(C=CC(=C1)S(=O)(=O)O)[O-].[K+] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Potassium 2-methoxy-4-sulfophenolate typically involves the sulfonation of 2-methoxyphenol (guaiacol) followed by neutralization with potassium hydroxide. The reaction conditions generally include:

Sulfonation: 2-methoxyphenol is reacted with sulfuric acid or chlorosulfonic acid to introduce the sulfonate group at the para position.

Neutralization: The resulting sulfonic acid derivative is then neutralized with potassium hydroxide to form the potassium salt.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pH, and concentration are crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Potassium 2-methoxy-4-sulfophenolate can undergo various chemical reactions, including:

Oxidation: The phenolic group can be oxidized to form quinones.

Reduction: The compound can be reduced under specific conditions to yield different phenolic derivatives.

Substitution: The methoxy and sulfonate groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

Oxidation: Quinones and other oxidized phenolic compounds.

Reduction: Various reduced phenolic derivatives.

Substitution: Alkylated or acylated phenolic compounds.

Scientific Research Applications

Potassium 2-methoxy-4-sulfophenolate has diverse applications in scientific research, including:

Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of dyes and pigments.

Medicine: Explored for its anti-inflammatory properties and potential therapeutic applications.

Industry: Utilized in the formulation of various industrial products, including detergents and surfactants.

Mechanism of Action

The mechanism of action of Potassium 2-methoxy-4-sulfophenolate involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit quorum-sensing in Pseudomonas aeruginosa by targeting the LasIR/RhlIR circuitry, thereby reducing biofilm formation and virulence factor production . Additionally, its anti-inflammatory effects are mediated through the suppression of NF-κB and MAPK activation pathways .

Comparison with Similar Compounds

Comparison with Structurally Distinct Compounds

While Potassium 2-methoxy-4-sulfophenolate belongs to the sulfonate class, the provided evidence predominantly details organophosphorus compounds.

Functional Group and Structural Differences

This compound

- Key Groups: Sulfonate, methoxy, phenolate.

- Applications : Historically used in pharmaceuticals (e.g., mucolytics). Discontinued status suggests reduced commercial or therapeutic relevance .

1-(4-Chlorophenyl)-2,2,2-Trifluoroethyl Methylphosphonate

- Key Groups : Phosphonate, chlorophenyl, trifluoroethyl.

- Molecular Formula : C₉H₉ClF₃O₃P.

- Applications : Phosphonates are often used as flame retardants, plasticizers, or bioactive agents. The trifluoroethyl group may enhance metabolic stability in agrochemicals .

Phosphorus Pentachloride

- Key Groups : Phosphorus-chloride bonds.

- Molecular Formula : Cl₅P.

- Applications: A chlorinating agent in organic synthesis (e.g., converting alcohols to alkyl chlorides). Classified under HS code 2812.10, indicating inorganic chemical trade .

Purine-Based Methylphosphonate

- Key Groups : Phosphonate, purine (adenine analog), dihydroxy tetrahydrofuran.

- Molecular Formula : C₁₁H₁₆N₅O₆P.

- Applications: Likely a nucleotide analog for antiviral or anticancer research due to structural mimicry of adenosine .

O-2,2-Dimethylpropyl Methylphosphonothioic Acid, Dicyclohexylammonium Salt

- Key Groups: Phosphonothioate, dicyclohexylammonium.

- Molecular Formula : C₆H₁₄O₂PS·C₈H₁₂N.

Data Table: Comparative Properties

| Compound Name | Molecular Formula | CAS RN | HS Code | Key Functional Groups | Potential Applications |

|---|---|---|---|---|---|

| This compound | C₇H₇KO₅S | 16241-25-1 | 2931.00 | Sulfonate, methoxy, phenolate | Pharmaceuticals (discontinued) |

| 1-(4-Chlorophenyl)-2,2,2-trifluoroethyl methylphosphonate | C₉H₉ClF₃O₃P | – | 2931.00 | Phosphonate, chlorophenyl | Agrochemicals, flame retardants |

| Phosphorus pentachloride | Cl₅P | 10026-13-8 | 2812.10 | Phosphorus-chloride | Organic synthesis |

| Purine-based methylphosphonate | C₁₁H₁₆N₅O₆P | – | 2931.00 | Phosphonate, purine | Antiviral research |

| O-2,2-Dimethylpropyl methylphosphonothioic acid | C₆H₁₄O₂PS·C₈H₁₂N | 75-84-3* | 2930.90 | Phosphonothioate, ammonium salt | Neurotoxic agents, catalysts |

Key Research Findings

- Solubility and Stability: Sulfonates like this compound exhibit high water solubility, making them suitable for liquid formulations. In contrast, phosphonates and phosphonothioates often require organic solvents due to lower polarity .

- Toxicity Profile: Phosphorus pentachloride is highly corrosive and reacts violently with water, limiting its handling to controlled environments . This compound, being an ionic salt, likely has a lower acute toxicity profile, aligning with historical pharmaceutical use .

- Commercial Viability: The discontinued status of this compound contrasts with ongoing research into phosphonates and phosphonothioates, which remain relevant in materials science and medicinal chemistry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.